molecular formula C16H11BrClN3O2 B11960059 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-chlorophenyl)acetamide CAS No. 853318-71-5

2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-chlorophenyl)acetamide

Cat. No.: B11960059
CAS No.: 853318-71-5
M. Wt: 392.63 g/mol
InChI Key: PEUDENBKGDMMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₁₃BrClN₃O₂ Average Mass: 406.664 g/mol CAS RN: 853318-85-1 This compound features a 6-bromo-substituted quinazolinone core linked to a 3-chlorophenyl acetamide moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No.

853318-71-5

Molecular Formula

C16H11BrClN3O2

Molecular Weight

392.63 g/mol

IUPAC Name

2-(6-bromo-4-oxoquinazolin-3-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C16H11BrClN3O2/c17-10-4-5-14-13(6-10)16(23)21(9-19-14)8-15(22)20-12-3-1-2-11(18)7-12/h1-7,9H,8H2,(H,20,22)

InChI Key

PEUDENBKGDMMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Biological Activity

2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C16H13BrClN3O
  • Molecular Weight : 388.66 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds related to quinazolinyl structures exhibit significant antimicrobial properties. The specific compound in focus has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

The compound exhibited strong activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations.

Anticancer Properties

The quinazoline scaffold is well-known for its anticancer potential. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects of quinazoline derivatives on cancer cell lines, the compound demonstrated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by structural modifications. Substituents on the phenyl ring and the quinazoline core play crucial roles in enhancing potency.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Bromine at position 6Increased antibacterial activity
Chlorine substitutionEnhanced selectivity towards cancer cells
Acetamide groupImproved solubility and bioavailability

These modifications highlight the importance of chemical structure in determining biological efficacy.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various kinases involved in cancer progression.

  • Mechanism of Action : The compound has shown effectiveness in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and proliferation. For instance, similar quinazoline derivatives have demonstrated IC50 values as low as 0.096 μM against EGFR, indicating strong inhibitory potential .
  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have revealed that quinazoline compounds can significantly reduce cell viability. For example, some derivatives exhibited IC50 values around 2.49 μM against MCF7 cells, showcasing their potential as effective anticancer agents .

Antiviral Properties

The antiviral efficacy of quinazoline derivatives is another promising application area. These compounds have been explored for their ability to inhibit viral replication.

  • Influenza Virus : Some studies reported that related quinazoline compounds exhibited anti-influenza virus activity with IC50 values under 10 μM, highlighting their potential in antiviral therapy .
  • Hepatitis C Virus : Other derivatives have shown activity against the Hepatitis C virus NS3/4A protease, further establishing quinazolines as candidates for antiviral drug development .

Anti-inflammatory Effects

Quinazoline derivatives are also being investigated for their anti-inflammatory properties.

  • Mechanism and Efficacy : Research has indicated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, certain derivatives have been compared favorably against standard anti-inflammatory drugs like indomethacin .

Other Therapeutic Applications

Beyond oncology and virology, quinazoline derivatives exhibit a range of biological activities that could be harnessed for therapeutic purposes.

  • Anticonvulsant Activity : Some studies suggest that certain quinazoline compounds possess anticonvulsant properties, providing a potential avenue for epilepsy treatment .
  • Antidiabetic Activity : Molecular docking studies indicate that these compounds may inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism and diabetes management .

Data Table of Biological Activities

Activity Type Compound IC50/EC50 Value Reference
EGFR Inhibition2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-chlorophenyl)acetamide~0.096 μM
Anticancer (MCF7)Similar Quinazolines~2.49 μM
Antiviral (Influenza)Related Quinazolines<10 μM
Anti-inflammatoryN-(4-fluorophenyl)quinazolin-4-amineCompared to Indomethacin
AntidiabeticAlpha-amylase InhibitionVarious

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
  • Molecular Formula : C₁₆H₁₁Cl₂N₃O₂
  • Key Difference : Bromine at position 6 is replaced with chlorine.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions. This substitution could modulate solubility and target selectivity .
2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide
  • Molecular Formula : C₂₂H₁₇BrN₃O₃
  • Key Difference: 3-Chlorophenyl is replaced with 4-phenoxyphenyl.

Core Heterocycle Modifications

N-(p-Tolyl)-2-(2-(3-chlorophenyl)-5-methyl-1H-indol-3-yl)acetamide (4g)
  • Molecular Formula : C₂₄H₂₀ClN₃O
  • Key Difference: Quinazolinone replaced with a 5-methylindole core.
  • Impact : Indole’s planar structure and nitrogen positioning may favor interactions with enzymes like cyclooxygenase or kinases. The methyl group at position 5 increases hydrophobicity, as evidenced by its melting point (177–178°C) .
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (23)
  • Molecular Formula : C₁₆H₁₁ClF₃N₂O₂S
  • Key Difference: Benzothiazole replaces quinazolinone, with a trifluoromethoxy substituent.
  • Impact: The trifluoromethoxy group enhances metabolic stability and bioavailability. Benzothiazole cores are common in antiviral agents, suggesting divergent biological applications compared to quinazolinones .

Functional Group Analogues

2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e)
  • Molecular Formula : C₁₀H₈ClN₃OS₂
  • Key Difference: Quinazolinone replaced with a thiadiazole ring.
  • Impact : The thiadiazole’s sulfur atoms improve hydrogen-bonding capacity, while the mercapto group (-SH) increases reactivity, as seen in its higher melting point (212–216°C) .
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a–e)
  • Molecular Formula : Varies (e.g., C₁₉H₁₈ClN₃O₃S for 4a)
  • Key Difference: Thiazolidinone ring replaces quinazolinone.
  • Impact: Thiazolidinones are associated with antimicrobial activity, as demonstrated in studies where these compounds showed efficacy against S. aureus and E. coli .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Melting Point (°C) Notable Properties/Activities
Target Compound Quinazolinone 6-Br, 3-ClPh C₁₇H₁₃BrClN₃O₂ Not reported Potential kinase inhibition
6-Chloro-quinazolinone analogue Quinazolinone 6-Cl, 3-ClPh C₁₆H₁₁Cl₂N₃O₂ Not reported Improved solubility
4-Phenoxyphenyl analogue Quinazolinone 6-Br, 4-PhOPh C₂₂H₁₇BrN₃O₃ Not reported Enhanced π-π interactions
N-(p-Tolyl)-indole derivative (4g) Indole 3-ClPh, 5-Me C₂₄H₂₀ClN₃O 177–178 Hydrophobic interactions
Benzothiazole derivative (23) Benzothiazole 3-ClPh, 6-CF₃O C₁₆H₁₁ClF₃N₂O₂S Not reported Antiviral potential
Thiadiazole derivative (3e) Thiadiazole 3-ClPh, 5-SH C₁₀H₈ClN₃OS₂ 212–216 Antimicrobial activity

Research Findings and Implications

  • Synthetic Routes: The target compound is synthesized via coupling reactions similar to those in , where diazonium salts react with cyanoacetanilides. In contrast, benzothiazole derivatives (e.g., compound 23) employ microwave-assisted synthesis, reducing reaction times .
  • Spectroscopic Trends: The quinazolinone carbonyl group in the target compound exhibits IR absorption near 1664 cm⁻¹, consistent with analogues in . Thiazolidinone derivatives show additional peaks at ~1708 cm⁻¹ due to the thioamide group .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-chlorophenyl)acetamide, and how can coupling agents optimize yield?

  • Methodology : Use carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. For example, dissolve the quinazolinyl carboxylic acid derivative and 3-chloroaniline in dichloromethane, add EDC and triethylamine (as a base), and stir at 273 K for 3 hours. Extract the product using ice-cold HCl, followed by washing with NaHCO₃ and brine .
  • Yield Optimization : Monitor reaction progress via TLC. Low yields (e.g., 2–5% in similar syntheses) may require adjusting stoichiometry, solvent polarity, or temperature gradients .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Structural Confirmation :

  • X-ray crystallography : Resolve dihedral angles (e.g., 66.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O interactions) to validate conformation .
  • NMR/IR spectroscopy : Use ¹H/¹³C NMR to confirm acetamide linkage and quinazolinyl substituents. IR can verify carbonyl stretches (~1650–1750 cm⁻¹) .
    • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) with UV detection .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or dichloromethane for synthetic steps. Use dynamic light scattering (DLS) for aggregation analysis .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous solutions at extreme pH to prevent hydrolysis of the acetamide group .

Q. What strategies are effective in characterizing hydrogen bonding and crystal packing interactions?

  • Crystallography : Analyze intermolecular interactions (e.g., C–H⋯O/F) contributing to lattice stability. Software like Mercury can visualize packing motifs .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points correlated with crystal purity (e.g., 423–425 K in analogous structures) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and synthetic pathways of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate reaction paths for bromine substitution or acetamide coupling using Gaussian or ORCA software .
  • Reaction Optimization : Combine computation with high-throughput screening to identify optimal solvents/catalysts. Machine learning algorithms (e.g., neural networks) can predict yield trends from experimental datasets .

Q. What experimental designs are suitable for evaluating its biological activity, such as anticancer or antimicrobial potential?

  • In Vitro Assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to cisplatin controls .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values). Include positive controls like ampicillin .
    • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation via fluorescent probes (e.g., DCFH-DA) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Adjust for variables like solvent (DMSO vs. saline) or cell passage number .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogen substitution at C6) to isolate contributions of specific functional groups to bioactivity .

Q. What advanced techniques elucidate reaction intermediates or degradation byproducts?

  • LC-MS/MS : Monitor reaction mixtures in real-time to detect transient intermediates (e.g., acylurea from EDC coupling). High-resolution MS (HRMS) identifies exact masses of degradation products .
  • Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways of the 4-oxo group in the quinazolinyl moiety .

Q. How do crystal packing forces influence the compound’s physicochemical properties?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) using CrystalExplorer. Correlate with solubility and melting behavior .
  • Polymorph Screening : Use solvent-drop grinding or cooling crystallization to identify metastable forms with enhanced bioavailability .

Methodological Notes

  • Synthesis References : EDC-mediated coupling , carbodiimide side reactions .
  • Analytical References : X-ray crystallography , DFT modeling , biological assays .
  • Contradiction Resolution : SAR studies , meta-analysis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.